molecular formula C22H28N6O2 B2827279 8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-18-4

8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2827279
CAS No.: 923179-18-4
M. Wt: 408.506
InChI Key: SYCFELABXFAOJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring and the attachment of the various substituents. Techniques such as nucleophilic substitution, electrophilic aromatic substitution, and amine alkylation could potentially be involved .

Scientific Research Applications

Structure-Activity Relationship Studies

Studies have explored the structure-activity relationships of imidazo[2,1-f]purinones, highlighting their potency and selectivity as A(3) adenosine receptor antagonists. These compounds, featuring a xanthine core, have been evaluated for their potential in improving both the potency and hydrophilicity of molecules through various substitutions at key positions. These investigations provide insights into designing more effective and selective antagonists for A(3) adenosine receptors, with implications for therapeutic applications in conditions where adenosine receptor modulation is beneficial (Baraldi et al., 2008).

Antiviral Activity

The synthesis and evaluation of imidazo and purine derivatives have also been pursued for their antiviral activities. For example, the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one derivatives and their evaluation against various viruses demonstrate moderate activity, offering a foundation for further exploration of these compounds as potential antiviral agents (Kim et al., 1978).

Antitumor and Antineoplastic Activities

Imidazoacridinones, a related class of compounds, have shown significant antineoplastic activities, especially against murine P388 leukemia. The synthesis of new derivatives with various substitutions has led to compounds with potent in vivo antileukemic activity, underscoring the potential of these molecules in cancer therapy (Cholody et al., 1996).

Properties

IUPAC Name

6-[3-[benzyl(methyl)amino]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15-16(2)28-18-19(25(4)22(30)26(5)20(18)29)23-21(28)27(15)13-9-12-24(3)14-17-10-7-6-8-11-17/h6-8,10-11H,9,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCFELABXFAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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